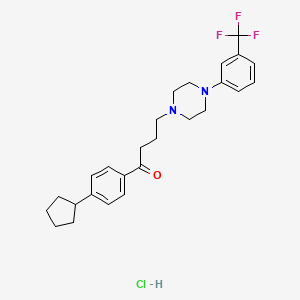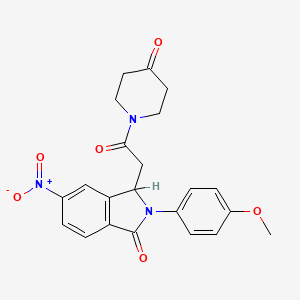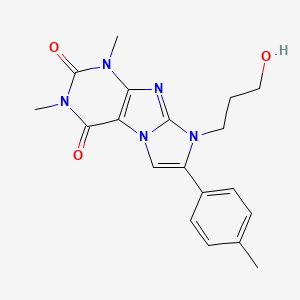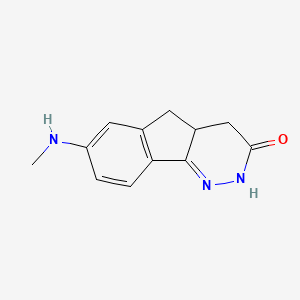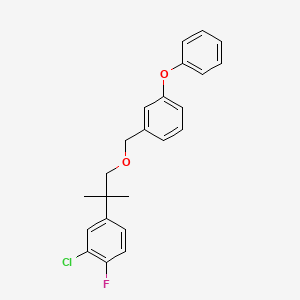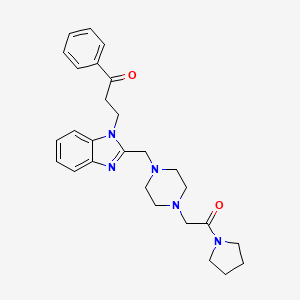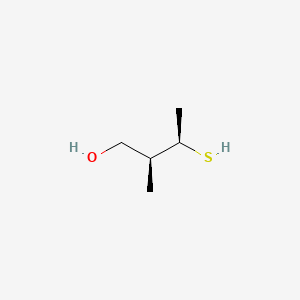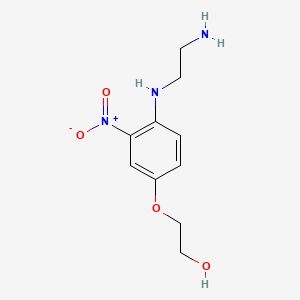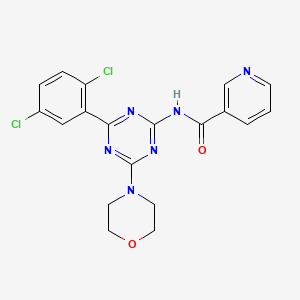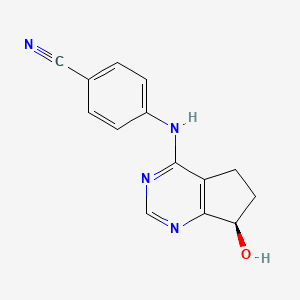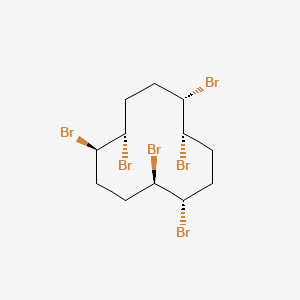
Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- is a brominated organic compound with the molecular formula C12H18Br6 . It is a cyclic alkane with six bromine atoms attached to the carbon atoms in specific positions. This compound is known for its high density and melting point, making it a significant substance in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- typically involves the bromination of cyclododecane. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride or chloroform to ensure the selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of bromination. The final product is purified through recrystallization or distillation to obtain high-purity Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- .
Chemical Reactions Analysis
Types of Reactions
Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: It can undergo oxidation to form cyclododecanone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Cyclododecane derivatives with different functional groups.
Reduction: Partially brominated cyclododecane.
Oxidation: Cyclododecanone and its derivatives.
Scientific Research Applications
Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized as a flame retardant in various materials due to its high bromine content.
Mechanism of Action
The mechanism of action of Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- involves its interaction with molecular targets through its bromine atoms. The bromine atoms can form strong bonds with other molecules, leading to the formation of stable complexes. This property is exploited in its use as a flame retardant, where it helps to inhibit the combustion process by forming a protective layer on the material .
Comparison with Similar Compounds
Similar Compounds
- Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5R,6S,9S,10R)-
- Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5R,6S,9S,10S)-
- Hexabromocyclododecane (HBCD)
Uniqueness
Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- is unique due to its specific stereochemistry, which affects its reactivity and interaction with other molecules. This stereochemistry makes it particularly effective as a flame retardant and in other applications where specific molecular interactions are crucial .
Properties
CAS No. |
169102-57-2 |
|---|---|
Molecular Formula |
C12H18Br6 |
Molecular Weight |
641.7 g/mol |
IUPAC Name |
(1R,2S,5S,6S,9S,10R)-1,2,5,6,9,10-hexabromocyclododecane |
InChI |
InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11-,12+/m0/s1 |
InChI Key |
DEIGXXQKDWULML-IQMQYZSSSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](CC[C@@H]([C@H](CC[C@@H]([C@@H]1Br)Br)Br)Br)Br)Br |
Canonical SMILES |
C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



